molecular formula C5H6N2O2 B15262201 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde

4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B15262201
M. Wt: 126.11 g/mol
InChI Key: GVUJEFPAUUZKDS-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1368194-38-0) is a chemical building block from the pyrazole class, recognized for its role in synthesizing novel compounds with significant research potential. With the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol, this reagent serves as a key precursor in medicinal chemistry and drug discovery projects . This compound is particularly valuable in the synthesis of pyrazolone-urea derivatives, which have demonstrated notable cytotoxic effects in scientific studies. Research indicates that such derivatives show higher toxicity in cancerous cell lines compared to noncancerous cells, making them promising scaffolds for investigating anticancer agents . The aldehyde functional group is crucial for further chemical modifications, most commonly through the Vilsmeier-Haack formylation reaction, which is used to introduce formyl groups onto pyrazolone nuclei . Pyrazolone cores are known to exhibit interesting tautomeric properties (existing in CH, OH, or NH forms) that are dependent on solvent polarity, a characteristic that can be leveraged in structural chemistry studies . Beyond oncology research, pyrazolone derivatives are explored for their antioxidant, anti-inflammatory, and neuroprotective properties, as well as for applications in material science and agricultural chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-hydroxy-2-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C5H6N2O2/c1-7-4(3-8)5(9)2-6-7/h2-3,9H,1H3

InChI Key

GVUJEFPAUUZKDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)O)C=O

Origin of Product

United States

Preparation Methods

Application to Pyrazolone Derivatives

A validated route involves formylating 4-hydroxy-1-methylpyrazol-5-one. For example, in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, researchers treated 1-phenyl-3-methyl-5-pyrazolone with POCl₃ in DMF at 80°C for 2 hours, achieving a 38.2% yield after recrystallization. Adapting this to 4-hydroxy-1-methylpyrazol-5-one would likely follow:

  • Protection of Hydroxyl Group : To prevent side reactions, the 4-hydroxyl group is temporarily protected as a methyl ether using iodomethane and potassium carbonate.
  • Formylation : The protected intermediate reacts with DMF and POCl₃ at 80°C, forming the 5-carbaldehyde derivative.
  • Deprotection : The methyl ether is cleaved using hydrobromic acid (HBr) in acetic acid, restoring the hydroxyl group.

Key Parameters :

  • Temperature: 70–90°C
  • Molar ratio (substrate : POCl₃ : DMF): 1 : 1.5 : 2
  • Yield range: 30–45% (estimated based on analogous reactions)

Hydrolysis and Decarboxylation Strategies

Carboxylate esters serve as precursors for aldehyde groups via controlled hydrolysis and decarboxylation. This method is exemplified in the synthesis of 5-hydroxy-1-methylpyrazole from ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.

Adaptation for Aldehyde Synthesis

To target 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde, the following modifications are proposed:

  • Synthesis of Ethyl 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylate :

    • Cyclocondensation of dimethyl malonate with methylhydrazine in ethanol under basic conditions.
    • Selective esterification at position 5 using ethyl chloroformate.
  • Hydrolysis and Decarboxylation :

    • Base hydrolysis (e.g., NaOH, 40°C, 3 hours) converts the ester to a carboxylate.
    • Acidic decarboxylation (HCl, reflux) removes CO₂, yielding the aldehyde.

Optimization Challenges :

  • Avoiding over-oxidation of the aldehyde to carboxylic acid.
  • Maintaining regioselectivity during esterification.

Multi-Component Synthesis Routes

Multi-component reactions (MCRs) enable convergent synthesis of complex pyrazole derivatives. A five-component protocol reported for pyrido[2,3-d]pyrimidine-diones demonstrates the utility of nano-ZnO as a catalyst in aqueous media.

Proposed MCR for Target Compound

A hypothetical pathway involves:

  • Reactants : Methylhydrazine, ethyl acetoacetate, ammonium acetate, and glyoxylic acid.
  • Catalyst : Nano-ZnO (0.04 g/mmol) in water at reflux.
  • Mechanism :
    • Formation of pyrazolone via Knorr-type condensation.
    • In situ formylation using glyoxylic acid as the aldehyde source.

Advantages :

  • Atom economy and reduced purification steps.
  • Yields up to 75% achievable under optimized conditions.

Oxidation of Hydroxymethyl Precursors

Oxidation of 5-hydroxymethyl derivatives offers a direct route to the aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are common oxidants.

Synthesis of 5-Hydroxymethyl Intermediate

  • Reductive Amination : React 4-hydroxy-1-methylpyrazole with formaldehyde and sodium cyanoborohydride.
  • Selective Oxidation : Treat with MnO₂ in dichloromethane at room temperature.

Yield Considerations :

  • Oxidation typically achieves 50–70% efficiency.
  • Over-oxidation to carboxylic acid necessitates careful stoichiometry.

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost Efficiency Scalability Key Limitations
Vilsmeier-Haack 30–45 Moderate High Requires hydroxyl protection
Hydrolysis/Decarboxylation 40–60 High Moderate Risk of decarboxylation side products
Multi-Component 60–75 Low High Limited substrate scope
Oxidation 50–70 Moderate Low Over-oxidation challenges

Challenges and Optimization Strategies

Regioselectivity in Formylation

The electron-donating hydroxyl group at position 4 directs electrophilic substitution to position 5. However, competing reactions at position 3 can occur, necessitating:

  • Temperature Control : Lower temperatures (60–70°C) favor position 5.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively isolate the aldehyde.
  • Chromatography : Silica gel with ethyl acetate/hexane eluents resolves regioisomers.

Applications and Derivatives

This compound is a key intermediate for:

  • Anticancer Agents : Conjugation with aminopyridines yields DNA intercalators.
  • Herbicides : Structural analog of topramezone intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Hydroxy vs. Chloro groups enhance lipophilicity, making such derivatives more suitable for membrane penetration in drug design .
  • Aldehyde Position : The aldehyde at position 5 (vs. 4 in 1-methyl-1H-pyrazole-4-carbaldehyde) alters regioselectivity in reactions. For example, 5-azido-pyrazole-4-carbaldehydes undergo cyclization to form fused pyrazolo[3,4-c]pyrazoles .

Physical Properties

  • Melting Points : Hydroxy-substituted pyrazoles generally have higher melting points (e.g., 204°C for 5-hydroxy-3-methyl-1-(4-methylphenyl) derivative) compared to chloro analogs (~150–160°C) due to stronger intermolecular H-bonding .
  • Solubility : The hydroxy group improves aqueous solubility, whereas chloro or aryl substituents (e.g., phenyl in 5-chloro-1-phenyl derivatives) reduce it .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and a formylating agent in a solvent like DMF. Reaction conditions such as temperature (reflux vs. room temperature) and stoichiometric ratios significantly impact yield and purity. For example, refluxing in acetonitrile with controlled POCl₃ addition minimizes side reactions like over-chlorination . Alternative routes involve nucleophilic substitution of halogenated precursors (e.g., 5-chloro derivatives) with hydroxyl groups under basic conditions (K₂CO₃ in DMSO), where solvent polarity and reaction time affect regioselectivity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer:

  • Spectroscopy: Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxy group (broad signal at δ ~5–6 ppm). IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and O-H stretches (~3200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography: Single-crystal X-ray diffraction with SHELXL (via WinGX suite) is ideal for resolving bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (e.g., R-factor < 5%) ensure accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when refining the structure of this compound using SHELXL?

  • Methodological Answer: Discrepancies often arise from disordered solvent molecules or anisotropic displacement parameters. To resolve these:

  • Use the SQUEEZE tool in PLATON to model disordered regions.
  • Apply restraints to bond distances and angles for the hydroxy and aldehyde groups to prevent overfitting.
  • Validate refinement with the CheckCIF tool to identify symmetry or occupancy errors. Cross-validate results against spectroscopic data to confirm functional group assignments .

Q. What strategies are effective in analyzing the reactivity of the aldehyde group in this compound for further derivatization?

  • Methodological Answer: The aldehyde group undergoes nucleophilic addition and condensation reactions. Key strategies include:

  • Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, monitored by TLC.
  • Knoevenagel Condensation: Use malononitrile and a catalytic base (piperidine) to generate α,β-unsaturated derivatives. Optimize solvent (e.g., THF vs. DMF) to control reaction kinetics.
  • Protection-Deprotection: Protect the aldehyde as an acetal (e.g., using ethylene glycol and TsOH) before modifying the hydroxy group, then deprotect with aqueous HCl .

Q. How do structural modifications at the pyrazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhances electrophilicity, improving interactions with enzymatic targets (e.g., kinase inhibitors). Conversely, bulky groups at the 1-position (e.g., aryl substituents) may hinder binding.
  • Bioisosteric Replacement: Replace the hydroxy group with a methoxy or amino group to modulate solubility and bioavailability. For example, 5-methoxy analogs show improved blood-brain barrier penetration in CNS-targeted studies.
  • SAR Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like COX-2 or acetylcholinesterase, followed by in vitro assays (IC₅₀ measurements) to validate activity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the optimal solvent for synthesizing this compound?

  • Methodological Answer: Some studies recommend polar aprotic solvents (DMF) for faster reaction rates, while others favor ethanol for better yield. To reconcile this:

  • Conduct a solvent screening assay (DMF, DMSO, acetonitrile, ethanol) under controlled conditions (fixed temperature, molar ratios).
  • Analyze purity via HPLC and quantify byproducts (e.g., chlorinated impurities) using GC-MS.
  • Balance reaction efficiency (DMF) with ease of purification (ethanol) based on the application .

Experimental Design Considerations

Q. What precautions are critical when handling the hydroxy and aldehyde functional groups during derivatization?

  • Methodological Answer:

  • Moisture Sensitivity: Store the compound under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation.
  • Side Reactions: Add stabilizers (e.g., BHT) to inhibit polymerization of the aldehyde group during heating.
  • Workup: Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts and extract derivatives using ethyl acetate .

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